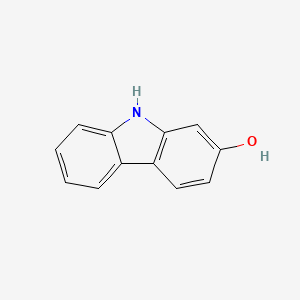

2-Hydroxycarbazole

Description

Significance and Context of Carbazole (B46965) Derivatives in Scientific Inquiry

Carbazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest across various scientific disciplines. echemcom.comwisdomlib.org These tricyclic moieties, consisting of two fused benzene (B151609) rings and a five-membered nitrogen-containing ring, are found in natural sources like plants, blue-green algae, and fungi. echemcom.com The unique electronic structure and high degree of conjugation in the carbazole nucleus make it a valuable pharmacophore, a molecular framework responsible for a drug's pharmacological activity. echemcom.com

In medicinal chemistry, carbazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties. echemcom.comwisdomlib.orgtandfonline.com This has led to their use as starting materials for the development of new therapeutic agents. echemcom.com Beyond pharmaceuticals, the photophysical properties of carbazoles have made them important in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. cymitquimica.comselcuk.edu.tr

Scope and Objectives of Research on 2-Hydroxycarbazole

Research on this compound, a specific derivative of carbazole, is multifaceted, with investigations spanning organic synthesis, medicinal chemistry, and materials science. A primary objective is the development of efficient and selective synthetic methods to produce this compound and its derivatives. acs.orgacs.orgrhhz.net This includes exploring various catalytic systems and reaction conditions to improve yields and control regioselectivity. acs.orgacs.org

Another key area of focus is the exploration of its biological activities. Studies have investigated its potential as an antimicrobial agent and its role in cellular processes, such as calcium mobilization. biosynth.comnih.gov For instance, it has been examined for its ability to release calcium from intracellular stores, a process crucial in many cellular signaling pathways. nih.gov

Furthermore, the photophysical properties of this compound are a subject of intense research. cymitquimica.commdpi.com Scientists are interested in its fluorescence and how it can be utilized in the development of sensors for detecting specific ions or molecules. mdpi.com Its potential applications in organic electronics, such as in the fabrication of light-emitting diodes, are also being actively explored. cymitquimica.com

Historical Overview of this compound Research Trajectory

Early research on carbazole chemistry dates back to the 19th century. echemcom.com However, focused investigations into this compound and its specific properties have gained momentum more recently. Initial studies often centered on its synthesis, with traditional methods like the Graebe–Ullman and Clemo–Perkin reactions being adapted for its preparation. rsc.org

A significant advancement in the synthesis of this compound was reported in 1936 by Hoshino and Takiura. chemicalbook.com Over the years, research has evolved to include more sophisticated synthetic strategies, such as palladium-catalyzed reactions and photochemical methods, to achieve higher efficiency and greener processes. rhhz.netrsc.org

In the realm of biological activity, a notable study in 2001 investigated the effect of this compound on calcium release in sea urchin eggs, revealing a distinct pharmacological profile. nih.gov More recent research has explored its mutagenic potential and that of other hydroxy-substituted carbazoles. oup.com

The photophysical properties of this compound have also been a consistent area of study. Research has detailed its electronic absorption and fluorescence spectra in various solvents and conditions. scientificlabs.comsigmaaldrich.com The photochemical reactivity of its derivatives, such as 2-acyloxycarbazoles, has been explored as a potential tool for synthesizing complex carbazole alkaloids. rsc.org The development of continuous synthesis methods using photoreactors marks a recent trend towards more efficient and scalable production. rhhz.net

Detailed Research Findings

Synthesis and Characterization

Modern synthetic strategies for this compound have focused on efficiency and selectivity. A rhodium(III)-catalyzed cascade cyclization of indolyl nitrones with alkylidenecyclopropanes has been developed to produce functionalized 2-hydroxycarbazoles. acs.org This method involves a [3 + 2] cycloaddition followed by aromatization and cleavage of an N–O bond. acs.org Another approach utilizes a continuous photochemical synthesis in a millimeter-scale photoreactor, achieving a yield of 31.6% with a short residence time. rhhz.net Vanadium-catalyzed oxidative coupling has also been employed to regioselectively synthesize dimers of 2-hydroxycarbazoles. acs.org

The structural and physical properties of this compound have been well-documented.

| Property | Value | Source |

| CAS Number | 86-79-3 | cymitquimica.comchemicalbook.com |

| Molecular Formula | C₁₂H₉NO | cymitquimica.comchemicalbook.com |

| Molecular Weight | 183.21 g/mol | chemicalbook.comsigmaaldrich.com |

| Melting Point | 270-273 °C | scientificlabs.comsigmaaldrich.com |

| Appearance | Solid | cymitquimica.comsigmaaldrich.com |

Spectroscopic data is crucial for its identification and characterization.

| Spectroscopic Data | Details | Source |

| ¹H NMR (DMSO-d₆) | δ = 6.87 (dd, J = 7.6, 0.9 Hz, 1 H), 6.99 (t, J = 7.6 Hz, 1 H), 7.13 (dt, J = 7.8, 0.9 Hz, 1 H), 7.37 (dt, J = 7.8, 0.9 Hz, 1 H), 7.52 (d, J = 7.8 Hz, 1 H), 7.58 (d, J = 7.6 Hz, 1 H), 8.03 (d, J = 7.8 Hz, 1 H), 9.82 (s, 1 H) | mdpi.com |

| ¹³C NMR (CDCl₃) | δ = 110.4, 111.5, 111.6, 118.6, 119.5, 120.5, 123.2, 124.3, 125.5, 129.8, 139.9, 143.6 | mdpi.com |

| IR (KBr) | 3432.1, 3221.6, 3048.8, 1581.9, 1503.9, 1253.5 cm⁻¹ | mdpi.com |

Biological and Photophysical Properties

This compound exhibits a range of biological and photophysical activities that are of significant scientific interest.

| Activity | Description | Source |

| Enzyme Inhibition | It can bind to dinucleotide phosphate (B84403) and inhibit its enzymatic activity. biosynth.com | biosynth.com |

| Calcium Mobilization | It potently releases Ca²⁺ from intracellular stores in a concentration-dependent manner. nih.gov This action is distinct from other known Ca²⁺-mobilizing messengers. nih.gov | nih.gov |

| Antioxidant Properties | The presence of the hydroxyl group suggests potential antioxidant activity. cymitquimica.com | cymitquimica.com |

| Fluorescence | It exhibits fluorescence, which can be quenched or enhanced by various factors. cymitquimica.commdpi.com Titration with bases can quench its fluorescence and lead to a new emission band. mdpi.com | cymitquimica.commdpi.com |

| Fluorescence Sensing | Its fluorescent properties make it a candidate for use in chemosensors, for example, for the detection of anions. mdpi.com | mdpi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9H-carbazol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPGDZPXOZATKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235340 | |

| Record name | 2-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-79-3 | |

| Record name | 2-Hydroxycarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxycarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxycarbazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH4E4EQ2YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Hydroxycarbazole and Its Derivatives

Established Synthetic Routes for 2-Hydroxycarbazole

The formation of the this compound scaffold through thermochemical means involves several key reactions, including palladium-catalyzed oxidation, Diels-Alder reactions, reductive cyclization, and catalytic cyclization of biphenyl (B1667301) halides. These methods represent the foundational chemical strategies for obtaining this compound.

Thermochemical Synthesis Approaches

Thermochemical synthesis provides a range of methods for the construction of the this compound molecule, often involving multi-step processes and specific catalytic systems.

One established method for the synthesis of this compound involves the palladium-catalyzed dehydrogenation, or oxidation, of 2-hydroxytetrahydrocarbazole. This process transforms the partially saturated carbazole (B46965) precursor into the aromatic this compound. The Borsche-Drechsel cyclization is a classic method for preparing the tetrahydrocarbazole intermediate, which is then subjected to dehydrogenation. wikipedia.org While specific detailed protocols for the direct palladium-catalyzed oxidation of 2-hydroxytetrahydrocarbazole are not extensively documented in readily available literature, the dehydrogenation of tetrahydrocarbazoles using palladium on charcoal (Pd/C) is a well-established method for synthesizing carbazoles. clockss.org This aromatization step is a crucial transformation in various carbazole synthesis pathways.

Table 1: Conceptual Reaction Parameters for Palladium-Catalyzed Dehydrogenation

| Parameter | Description |

| Starting Material | 2-Hydroxytetrahydrocarbazole |

| Catalyst | Palladium on Carbon (Pd/C) |

| Solvent | High-boiling point aromatic solvents (e.g., xylene, mesitylene) |

| Temperature | Typically elevated temperatures to facilitate dehydrogenation |

| Reaction Time | Varies depending on substrate and reaction conditions |

| Product | This compound |

This table represents a general approach, and specific conditions would require optimization.

The Diels-Alder reaction provides a powerful tool for the construction of the carbazole skeleton. A notable application of this reaction in the synthesis of hydroxycarbazoles involves the reaction of nitroindoles with a diene. Specifically, the reaction of 2-nitroindoles with Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) has been reported to produce 2-hydroxycarbazoles with high regioselectivity and in very good to excellent yields, ranging from 73% to 91%. acs.orgresearchgate.net This cycloaddition-aromatization sequence offers an efficient route to the desired product.

Table 2: Reported Yields for Diels-Alder Synthesis of Hydroxycarbazoles

| Dienophile | Diene | Product | Yield (%) |

| 2-Nitroindole | Danishefsky's diene | This compound | 73-91 |

| 3-Nitroindole | Danishefsky's diene | 3-Hydroxycarbazole | 73-91 |

Data sourced from a study on the Diels-Alder reactions of 2- and 3-nitroindoles. acs.orgresearchgate.net

The formation of carbazoles through the catalytic cyclization of biphenyl halides is another significant synthetic approach. This method often utilizes transition metal catalysts, such as copper or palladium, to facilitate the intramolecular C-N bond formation. The Ullmann condensation and the Buchwald-Hartwig amination are prominent examples of such catalytic cyclizations. wikipedia.orgwikipedia.org These reactions typically involve the coupling of an amine with an aryl halide. In the synthesis of this compound, a suitably substituted biphenyl halide would be required as the starting material. For instance, a 2-amino-2'-hydroxybiphenyl derivative could undergo intramolecular cyclization.

The synthesis of derivatives of this compound can be achieved through the condensation reaction with other molecules. A specific example is the condensation of citral (B94496) with this compound to produce isochromene-fused carbazole derivatives. This reaction has been reported to be catalyzed by titanium tetraisopropoxide (Ti(OEt)4) and methylaluminum dichloride (MeAlCl2), yielding complex heterocyclic structures. This method demonstrates the utility of this compound as a building block for the synthesis of more complex, potentially bioactive molecules.

Table 3: Catalysts for the Condensation of Citral and this compound

| Catalyst | Product Type |

| Ti(OEt)4 | Isochromene-fused carbazole |

| MeAlCl2 | Isochromene-fused carbazole |

Photochemical Synthesis Approaches

Photochemical methods offer a green alternative to traditional thermochemical routes, which often necessitate harsh conditions and expensive reagents. By utilizing light energy, these approaches can proceed under milder conditions and often with improved efficiency.

A key photochemical route to this compound involves the intramolecular cyclization of 3-hydroxy-2'-chloro-diphenylamine. This reaction is typically conducted under the illumination of a 365 nm UV-LED. rhhz.net The process uses a base catalyst, such as potassium t-butoxide, in a solvent like dimethyl sulfoxide (B87167) (DMSO). rhhz.net

In a comparative batch reactor setup, using potassium t-butoxide as the catalyst, a 9.4% yield of this compound was achieved after 60 minutes of reaction time, with a substrate conversion of 96.5%. rhhz.net When a different catalyst, K₃PO₄·3H₂O, was used, the reaction required 600 minutes to reach 54.1% conversion, yielding 7.8% of this compound. rhhz.net These results highlight the significant influence of the catalyst on reaction time and yield in batch processes.

To improve upon batch synthesis, a continuous flow process using a self-designed millimeter-scale photoreactor has been developed. rhhz.net Continuous-flow photochemistry offers advantages such as enhanced photon transfer rates, superior mass and heat transfer, and straightforward scalability. rhhz.netresearchgate.netmdpi.com The specific photoreactor was designed using sizing-up and numbering-up strategies to achieve a substantial liquid holdup of 6.8 mL. rhhz.net

This continuous system, illuminated by a 365 nm UV-LED, utilizes dimethyl sulfoxide as the solvent and potassium t-butoxide as the catalyst. rhhz.net Under optimized conditions, this method dramatically reduces the reaction time. A this compound yield of 31.6% was obtained with a residence time of only 1 minute. rhhz.net This represents a shortening of the reaction time by one to two orders of magnitude compared to semi-batch operations. rhhz.net The high efficiency is attributed to the uniform photon distribution and higher photon transfer rates within the millimeter-scale photoreactor, which accelerates the reaction and minimizes overreaction. rhhz.net

| Parameter | Batch Reactor (Potassium t-butoxide) | Continuous Flow Photoreactor |

| Precursor | 3-Hydroxy-2'-chloro-diphenylamine | 3-Hydroxy-2'-chloro-diphenylamine |

| Catalyst | Potassium t-butoxide | Potassium t-butoxide |

| Solvent | Dimethyl sulfoxide | Dimethyl sulfoxide |

| Light Source | 365 nm UV-LED | 365 nm UV-LED |

| Reaction/Residence Time | 60 minutes | 1 minute |

| This compound Yield | 9.4% | 31.6% |

| Throughput | N/A | 11.3 g/day |

Advanced and Green Synthetic Strategies

Recent advancements in synthetic chemistry focus on process intensification and novel catalytic systems to create more sustainable and efficient routes to complex molecules like this compound.

Process intensification aims to develop safer, more energy-efficient, and environmentally friendly production methods. cetjournal.it The development of the continuous and high-throughput synthesis of this compound in a millimeter-scale photoreactor is a prime example of process intensification. rhhz.net By transitioning from a batch process to a continuous flow system, significant improvements in efficiency were achieved. The throughput for this compound reached 11.3 g/day from a compact photoreactor. rhhz.net This intensification is a result of the reactor's design, which enhances mixing and light penetration, leading to drastically reduced reaction times and increased yields. rhhz.net

Gold catalysis has emerged as a powerful tool for constructing complex molecular frameworks under mild conditions. An efficient gold(I)-promoted intermolecular cascade annulation has been developed to access substituted 2-hydroxybenzocarbazoles, which are derivatives of this compound. researchgate.netnih.govresearchgate.net This one-pot protocol involves the reaction of alkynylcyclohexadienones with substituted 2-aminophenols. nih.govresearchgate.net

The transformation proceeds via a Meyer–Schuster rearrangement and sequentially forms a new C-C bond and two C-N bonds. researchgate.netnih.gov This cascade reaction demonstrates high atom economy and results in moderate to excellent yields of the desired 2-hydroxybenzocarbazole derivatives. researchgate.netresearchgate.net

To further enhance the green credentials of synthetic routes, metal-free catalytic systems are highly desirable. A transition-metal-free domino reaction has been developed for the synthesis of 4-hydroxycarbazole (B19958) derivatives, isomers of this compound. nih.govacs.org This method involves the benzannulation of easily prepared 3-nitroindoles with alkylidene azlactones under mild conditions. nih.govacs.org

The reaction proceeds through a sequence of vinylogous conjugate addition, cyclization, elimination, and aromatization. nih.gov This strategy is notable for its use of readily available starting materials and its avoidance of transition metal catalysts, aligning with the principles of green chemistry. nih.govacs.org The protocol has also been successfully applied to other nitro-substituted benzofused heterocycles. acs.org

Derivatization Strategies of this compound

The selective functionalization of the nitrogen atom in this compound is a key step in the synthesis of various derivatives. The presence of both a hydroxyl group and an N-H group necessitates a chemoselective approach to avoid unwanted side reactions. A reported method for achieving selective N-alkylation involves the use of sodium hydride (NaH) as a base in a mixed solvent system of tetrahydrofuran (THF) and dimethylformamide (DMF). sigmaaldrich.com This approach allows for the specific alkylation of the nitrogen atom, leaving the hydroxyl group intact for further transformations.

Oxidative coupling reactions are a powerful tool for the construction of C-C bonds and the synthesis of dimeric carbazole structures. Vanadium-based catalysts have emerged as particularly effective reagents for these transformations, enabling both regioselective and enantioselective couplings.

The oxidative coupling of 2-hydroxycarbazoles can be achieved with high regioselectivity using vanadium catalysts. nih.govacs.org With a vanadium catalyst and oxygen serving as the terminal oxidant, the reaction yields dimers with a preferential ortho-ortho' coupling pattern. nih.govacs.org The reaction is thought to occur on the phenolic ring due to the lower electron density at the C5–C8 positions. nih.govacs.org The choice of vanadium catalyst and reaction conditions can be optimized to improve yields and selectivity. For instance, the use of certain salen and salan metal complexes can facilitate the formation of phenolic dimers that are not achievable with conventional oxidants. nih.govacs.org

The development of chiral vanadium(V) complexes has enabled the enantioselective oxidative coupling of 2-hydroxycarbazoles. nih.govupenn.edunih.govnih.govacs.org These reactions can produce axially chiral biaryl compounds with good to excellent levels of enantioselectivity. nih.govnih.govnih.govacs.org The reactivity of the vanadium catalyst can be enhanced by the addition of a Brønsted or Lewis acid, which makes the vanadium complex more Lewis acidic and a stronger oxidizing agent. nih.govnih.govnih.govacs.org This enhanced reactivity is crucial for the coupling of more oxidatively resistant phenols. nih.govnih.govacs.org The catalytic enantioselective oxidative hetero-coupling of hydroxycarbazole derivatives with various other arenols has also been developed, providing access to unsymmetrical, axially chiral biarenols with high chemo-, regio-, and enantioselectivities. rsc.org

Bis(hydroxycarbazoles) are a significant class of alkaloids with a range of biological activities. nih.govupenn.edu Vanadium-catalyzed oxidative coupling provides a direct route to these dimeric structures. nih.gov The reaction typically proceeds through an ortho-ortho' coupling of two this compound units. nih.govacs.org Under certain conditions, further oxidation can occur, leading to the formation of tetramers. nih.govacs.org The synthesis of these complex structures provides insight into the relative reactivity of different positions on the carbazole ring. nih.gov The table below summarizes the optimization of the oxidative coupling of this compound using various vanadium catalysts.

| Entry | Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | V1 (10) | 2-MeTHF | 50 | 24 | 2a: 50, 3a: 10, 4a: 0 |

| 2 | V2 (10) | 2-MeTHF | 50 | 24 | 2a: 55, 3a: 11, 4a: 0 |

| 3 | V3 (10) | 2-MeTHF | 50 | 24 | 2a: 55, 3a: 11, 4a: 0 |

| 4 | V5 (10) | 2-MeTHF | 50 | 24 | 2a: 71, 3a: 14, 4a: 0 |

| 5 | V5 (10) | CH2Cl2 | 50 | 24 | 2a: 75, 3a: 15, 4a: 0 |

| 6 | V5 (10) | ClPh | 50 | 24 | 2a: 80, 3a: 16, 4a: 0 |

| 7 | V5 (10) | ClPh | 65 | 12 | 2a: 87, 3a: 13, 4a: 0 |

The synthesis of more complex, fused carbazole systems can be achieved through condensation reactions. For example, isochromene-fused carbazoles have been synthesized by the condensation of citral with this compound. nih.gov This reaction can be catalyzed by titanium(IV) ethoxide (Ti(OEt)4) or methylaluminum dichloride (MeAlCl2), leading to the formation of (4aS, 13bR)-2,5,5-trimethyl-3,4,4a,5,8,13b-hexahydroisochromeno[3,4-b]carbazole and its epi-isomer. nih.gov This methodology provides a route to novel heterocyclic systems with potential applications in materials science and medicinal chemistry.

Gattermann Reaction on Hydroxycarbazoles

The Gattermann reaction is a chemical process used to introduce a formyl group (-CHO) onto aromatic compounds. scienceinfo.com This formylation is typically achieved using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgunacademy.comlscollege.ac.inbrainly.in The reaction is analogous to the Friedel–Crafts reaction. wikipedia.orgunacademy.com To enhance safety by avoiding the use of gaseous and highly toxic HCN, a modification developed by Adams, often referred to as the Adams modification, utilizes zinc cyanide (Zn(CN)₂) as a solid precursor. wikipedia.orgthermofisher.com In this variation, the essential HCN reactant is generated in situ through its reaction with HCl. wikipedia.org

In the synthesis of hydroxycarbazole derivatives, the Gattermann reaction has been successfully employed for the formylation of substituted 1-hydroxycarbazoles. clockss.org This method provides a route to synthesize 1-hydroxycarbazole-2-carbaldehydes in good yields. clockss.org The reaction is conducted by treating the respective 1-hydroxycarbazole with freshly prepared zinc cyanide in a solvent like dry ether. clockss.org

The general procedure involves dissolving the 1-hydroxycarbazole substrate in dry ether, followed by the addition of zinc cyanide. clockss.org This mixture is then subjected to a stream of dry hydrogen chloride gas at a reduced temperature, typically between 0 to -5°C, with continuous stirring for several hours. clockss.org The saturation of the ether with HCl is crucial for the reaction to proceed to completion. clockss.org This approach has been noted as an effective method to overcome challenges found in other synthetic routes, such as a multitude of steps or low yields resulting from undesirable side reactions. clockss.org

The research findings for the Gattermann reaction on substituted 1-hydroxycarbazoles are detailed in the table below.

| Reactant | Reagents | Conditions | Product | Yield |

| Substituted 1-hydroxycarbazoles | Zinc Cyanide (Zn(CN)₂), Hydrogen Chloride (HCl), Dry Ether | 0 to -5°C, 3-4.5 hours | Substituted 1-hydroxycarbazole-2-carbaldehydes | Good |

Reactivity and Reaction Mechanisms of 2 Hydroxycarbazole

Oxidative Coupling Mechanisms

The oxidative coupling of 2-hydroxycarbazole is a powerful method for the synthesis of dimeric and tetrameric structures, which are scaffolds for various biologically active compounds. Vanadium catalysts have proven particularly effective in controlling the regioselectivity and enantioselectivity of these transformations.

Radical-Radical Mechanism

The vanadium-catalyzed oxidative coupling of 2-hydroxycarbazoles is proposed to proceed through a radical-radical coupling mechanism. researchgate.net The reaction is hampered by the presence of radical inhibitors such as TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl), which strongly suggests the involvement of radical intermediates. researchgate.netacs.org In a plausible catalytic cycle for hetero-coupling reactions, a single electron transfer (SET) from the carbazole (B46965) moiety to a vanadium(V) center generates a radical cation species. libretexts.org This is followed by an intermolecular radical-anion coupling to form the new carbon-carbon bond. libretexts.org Mechanistic studies involving a monomeric vanadium species combined with a Brønsted or Lewis acid additive also point towards a radical-radical coupling pathway facilitated by a vanadium(V) complex. nih.gov

Role of Vanadium Catalysts and Ligand Design

Vanadium catalysts are central to achieving selective oxidative coupling of 2-hydroxycarbazoles, using molecular oxygen as a green terminal oxidant. researchgate.netkaust.edu.sarhhz.net Initial screenings of various metal complexes revealed that vanadium adducts provided the best reactivity for this transformation. acs.org The development of more active vanadium catalysts has been a key focus. By employing less electron-rich ligands, the resulting vanadium complex becomes more Lewis acidic and a more potent oxidizing species, capable of acting on less reactive substrates. acs.org

Ligand design plays a crucial role in the catalyst's efficacy. Monomeric vanadium catalysts, particularly those derived from amino acids, have been shown to be effective. acs.orgrsc.org For instance, the optimization of N-substituted 2-hydroxycarbazoles revealed that a vanadium catalyst with an isopropoxy analog was optimal for achieving high yield and enantioselectivity. acs.org The addition of exogenous Brønsted or Lewis acids, such as acetic acid or lithium chloride, can further enhance the reactivity and selectivity of the vanadium catalyst. acs.orgrsc.org These additives are believed to help aggregate the vanadium monomers, forming "pseudo-dimeric" structures that aid in enantioselectivity. tandfonline.com

Regioselectivity in Oxidative Couplings (Ortho-Ortho', Ortho'-Ortho')

Vanadium-catalyzed oxidative coupling of 2-hydroxycarbazoles demonstrates remarkable regioselectivity. The primary products are dimers formed through an ortho-ortho' coupling pattern (C1-C1' linkage). researchgate.netkaust.edu.sarhhz.net The C1 position, being ortho to the hydroxyl group, is considered the more electronically reactive site. researchgate.net

Upon extended oxidation, the initially formed ortho-ortho' dimer can undergo a second coupling reaction. This subsequent coupling occurs at the less reactive but more sterically accessible C3 position (ortho' to the hydroxyl group), leading to the formation of a tetramer with an ortho'–ortho' linkage. researchgate.netrhhz.net The absence of trimers in these reactions suggests that the dimer is more reactive towards the catalyst than the monomer, possibly due to more effective chelation to the vanadium center. researchgate.net This selective dimerization and subsequent tetramerization highlight the precise control exerted by the vanadium catalyst over the reaction's regiochemistry.

| Coupling Type | Positions Involved | Product | Conditions |

|---|---|---|---|

| Initial Dimerization | C1-C1' (ortho-ortho') | Dimer | Vanadium catalyst, O₂ oxidant researchgate.netkaust.edu.sa |

| Further Oxidation | C3-C3' (ortho'-ortho') | Tetramer | Extended reaction time researchgate.netrhhz.net |

Stereochemical Models and Enantioselectivity

The development of asymmetric oxidative couplings of 2-hydroxycarbazoles allows for the synthesis of axially chiral biaryl compounds with high enantioselectivity. acs.orgtandfonline.com The enantioselectivity is governed by the chiral environment created by the ligand around the vanadium center.

A preliminary stereochemical model proposes that the this compound substrate coordinates to the vanadium catalyst in a way that minimizes steric interactions. acs.org The less hindered lone pair of the phenolic oxygen coordinates to the metal, and the less substituted ortho-position (C1) orients itself closest to the catalyst. This arrangement places the larger substituent at the other ortho-position (C3) in a less crowded space. The second monomer then approaches from the face opposite to the bulky groups on the ligand (e.g., a tert-butyl group), leading to the observed stereochemistry of the final dimer. acs.org

The enantiomeric excess (ee) of the products is highly dependent on the catalyst's ligand structure, the N-substituent on the carbazole, and the reaction conditions. For N-benzylated-2-hydroxycarbazoles, good to excellent levels of enantioselectivity (up to 96% ee) have been achieved. acs.orgtandfonline.com

| Substituent on Distal Ring | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Allyl (at C3) | - | Good | acs.org |

| Electron-withdrawing groups | 67-87 | 82-96 | acs.org |

| Electron-donating groups (methyl, methoxy) | Good reactivity | Moderate | acs.org |

Excited-State Proton Transfer Reactions

Like other carbazole derivatives, this compound exhibits interesting photophysical properties, including excited-state proton transfer (ESPT). Carbazole becomes more acidic in the excited state. chim.it Upon photoexcitation, a proton can be transferred from the hydroxyl group to a suitable acceptor, or from the pyrrolic nitrogen to a base.

The fluorescence emission of this compound is sensitive to its environment. In polar protic solvents like ethanol, it shows a broad emission band, while in apolar solvents like cyclohexane, the emission spectrum is more resolved with distinct peaks characteristic of an aromatic heterocycle. chim.it

Studies involving titration with bases demonstrate the ESPT phenomenon. The addition of a base quenches the normal fluorescence emission (around 350–390 nm) and leads to the appearance of a new, red-shifted emission band (around 430–450 nm). chim.it This new band corresponds to the emission from the deprotonated species formed in the excited state. This behavior is crucial for understanding the photochemistry of this compound and its potential use as a fluorescent sensor. chim.it

Chemoselective Transformations at the Hydroxyl Group and Carbazole Ring

The presence of both a phenolic hydroxyl group and a secondary amine within the carbazole ring presents a challenge and an opportunity for chemoselective transformations.

Selective functionalization of the nitrogen atom can be achieved. For instance, chemoselective N-alkylation of this compound is possible by generating the N,O-dianion using a strong base like sodium hydride. researchgate.net The subsequent addition of an alkyl halide leads to preferential alkylation at the nitrogen atom, affording 9-alkyl-2-hydroxycarbazoles in high yields. researchgate.net This selectivity arises from the differential reactivity of the two anionic sites. The addition of an N-benzyl substituent has also been shown to be crucial for achieving rapid and chemoselective oxidative coupling, as the unprotected NH group can lead to unselective oxidation. acs.org

Conversely, the hydroxyl group can be selectively protected to allow for reactions elsewhere on the molecule. Silyl protecting groups, such as TBDMS (tert-butyldimethylsilyl), are effective for this purpose. The hydroxyl group can also be readily O-monoalkylated using one molar equivalent of an alkylating agent and a base.

The carbazole ring itself is susceptible to electrophilic substitution and other functionalizations. The oxidative coupling reactions discussed previously are a prime example of reactivity at the C1 and C3 positions of the carbazole ring. researchgate.netacs.org Furthermore, Mannich-type condensations involving N-substituted this compound, formaldehyde, and a primary amine lead to the formation of oxazinocarbazoles, demonstrating another pathway for functionalizing the carbazole core. chim.it

Role of Catalysts and Additives in Reaction Efficiency

Catalysts and additives play a pivotal role in directing the reactivity of this compound, enhancing reaction rates, and improving the selectivity towards desired products. utexas.edutopsoe.compnnl.gov By providing an alternative reaction pathway with a lower activation energy, catalysts can dramatically increase the efficiency of synthetic transformations. nih.govlibretexts.org In the context of this compound chemistry, various catalytic systems, including transition metals and Lewis acids, have been instrumental in achieving specific chemical modifications.

Vanadium-Catalyzed Oxidative Coupling:

Vanadium catalysts have proven particularly effective in the regioselective oxidative coupling of 2-hydroxycarbazoles. acs.org Using oxygen as a terminal oxidant, these catalysts facilitate the formation of dimers. acs.org Research has shown that the choice of the vanadium catalyst and reaction conditions significantly influences both the yield and the regioselectivity of the coupling products.

For instance, in the oxidative coupling of a parent this compound, a screening of various vanadium Schiff base catalysts revealed that catalyst V5 provided the best balance of reactivity and selectivity, affording the desired ortho–ortho′ coupled dimer in 70% yield when chloroform (B151607) (CHCl₃) was used as the solvent. acs.org The study highlighted that less hindered coordination sites on the vanadium complexes were necessary for greater reactivity. acs.org The introduction of a nitro group into the catalyst's ligand framework (catalysts V4 and V6 ) led to faster reactions at lower temperatures, but with compromised selectivity. acs.org

Table 1: Optimization of Vanadium-Catalyzed Oxidative Coupling of this compound

| Entry | Catalyst (10 mol %) | Solvent | Temp (°C) | Time (h) | Yield of ortho-ortho' Dimer (%) | Yield of ortho-ortho Dimer (%) |

|---|---|---|---|---|---|---|

| 1 | V1 | CHCl₃ | rt | 22 | 38 | 4 |

| 2 | V2 | CHCl₃ | rt | 22 | 42 | 4 |

| 3 | V3 | CHCl₃ | 40 | 54 | 58 | 8 |

| 4 | V5 | CHCl₃ | 40 | 54 | 65 | <2 |

| 5 | V4 | CHCl₃ | rt | 22 | 45 | 6 |

| 6 | V6 | CHCl₃ | rt | 22 | 49 | <2 |

| 7 | V5 | CHCl₃ | 50 | 48 | 50 | 4 |

| 8 | V5 | CHCl₃ | 40 | 64 | 70 | 2 |

Data adapted from a study on the regioselective oxidative coupling of 2-hydroxycarbazoles. acs.org The reaction was conducted with the this compound substrate under an O₂ atmosphere. acs.org 'rt' denotes room temperature.

Additives can further enhance the efficiency and enantioselectivity of these vanadium-catalyzed reactions. A simple monomeric vanadium species combined with a Brønsted or Lewis acid additive can effect the asymmetric oxidative ortho-ortho coupling of 2-hydroxycarbazoles with good conversion and enantioselectivity. upenn.edu In the chemo- and enantioselective hetero-coupling of 3-hydroxycarbazoles with 2-naphthol, the use of a chiral vanadium(V) complex in conjunction with lithium chloride (LiCl) as an additive was crucial. rsc.orgkaust.edu.sa The addition of LiCl improved the yield of the desired hetero-coupled product to 84% with a high enantiomeric ratio (94:6 er). rsc.orgkaust.edu.sa

Table 2: Effect of Catalysts and Additives on Oxidative Hetero-Coupling of Hydroxycarbazoles

| Entry | Catalyst | Solvent | Additive | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| 1 | (Ra,S)-4a | CH₂Cl₂ | - | 81 | 69:31 |

| 2 | (Ra,S)-4f | CH₂Cl₂ | - | 92 | 82:18 |

| 3 | (Ra,S)-4f | 1,4-Dioxane | - | 40 | - |

| 4 | (Ra,S)-4f | 1,4-Dioxane | LiCl | 84 | 94:6 |

Data from the optimization of enantioselective oxidative hetero-coupling of 3-hydroxycarbazole and 2-naphthol. rsc.orgkaust.edu.sa The catalyst (Ra,S)-4f contains a 2,6-dimethylphenyl group. rsc.orgkaust.edu.sa

Gold and Other Metal Catalysis:

Gold catalysts have been employed for the synthesis of this compound derivatives. An efficient cascade annulation protocol using a gold(I) catalyst allows for the synthesis of substituted 2-hydroxybenzocarbazoles from alkynylcyclohexadienones and substituted 2-aminophenols, forming new C-C and C-N bonds in moderate to excellent yields. researchgate.net

Other transition metals also play a significant role. Lewis acids like Scandium(III) triflate (Sc(OTf)₃) and rhodium catalysts such as Rh₂(OAc)₄ are used in domino reactions to prepare highly functionalized hydroxycarbazole building blocks. rsc.org Copper(II) triflate (Cu(OTf)₂) has been utilized for the intramolecular oxidative C–N bond formation to yield substituted carbazoles. rsc.org In photochemical syntheses, a base catalyst like potassium t-butoxide is effective for the intramolecular cyclization of 3-hydroxy-2'-chloro-diphenylamine to produce this compound. rhhz.net This photochemical route, carried out in a millimeter-scale photoreactor, significantly shortens reaction times compared to semi-batch operations. rhhz.net

Table 3: Comparison of Catalysts in Photochemical Synthesis of this compound

| Entry | Catalyst | Reaction Time (min) | Substrate Conversion (%) | This compound Yield (%) |

|---|---|---|---|---|

| 1 | Potassium t-butoxide | 60 | 96.5 | 9.4 |

| 2 | K₃PO₄·3H₂O | 600 | 54.1 | 7.8 |

| 3 | Potassium t-butoxide (in photoreactor) | 1 | - | 31.6 |

Data comparing batch and continuous flow photochemical synthesis of this compound. rhhz.net

The strategic selection of catalysts and additives is therefore essential for controlling the outcome of reactions involving this compound, enabling chemists to achieve higher efficiency, selectivity, and access to a diverse range of functionalized carbazole structures.

Advanced Spectroscopic and Analytical Characterization of 2 Hydroxycarbazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-hydroxycarbazole and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons and the protons of the amine (NH) and hydroxyl (OH) groups. The chemical shifts (δ) of the aromatic protons are typically found in the range of 6.8 to 8.1 ppm. mdpi.com The NH proton often appears as a broad singlet at a downfield chemical shift, for instance, around 11.2 ppm in DMSO-d₆, while the OH proton signal can vary depending on the solvent and concentration. chemicalbook.com For example, in a study of 1-hydroxycarbazole, a related isomer, the phenolic OH proton was observed as a singlet at 9.82 ppm in DMSO-d₆. mdpi.com The coupling constants (J) between adjacent protons are invaluable for determining the substitution pattern on the carbazole (B46965) ring system.

¹³C NMR spectroscopy complements ¹H NMR by providing the chemical shifts of each carbon atom in the molecule. For this compound, the carbon atoms of the carbazole core resonate in the aromatic region of the spectrum. The carbon atom attached to the hydroxyl group (C-2) is typically shifted downfield due to the deshielding effect of the oxygen atom. The chemical shifts in ¹³C NMR for a carbazole derivative, 1-hydroxycarbazole, were observed at δ = 110.4, 111.5, 111.6, 118.6, 119.5, 120.5, 123.2, 124.3, 125.5, 129.8, 139.9, and 143.6 in CDCl₃. mdpi.com

For derivatives of this compound, such as 2-methoxycarbazole, the presence of the methoxy (B1213986) group introduces a characteristic singlet in the ¹H NMR spectrum around 3.83 ppm, corresponding to the three methyl protons. mdpi.com The carbon of this methoxy group appears around 55.9 ppm in the ¹³C NMR spectrum. mdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign all proton and carbon signals, especially for more complex derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Hydroxycarbazole Derivatives

| Compound | Solvent | ¹H NMR Signals | ¹³C NMR Signals | Reference |

|---|---|---|---|---|

| 1-Hydroxycarbazole | DMSO-d₆ | 6.87 (dd), 6.99 (t), 7.13 (dt), 7.37 (dt), 7.52 (d), 7.58 (d), 8.03 (d), 9.82 (s, OH) | 110.4, 111.5, 111.6, 118.6, 119.5, 120.5, 123.2, 124.3, 125.5, 129.8, 139.9, 143.6 | mdpi.com |

| 2-Methoxycarbazole | CDCl₃ | 3.83 (s, 3H), 6.74 (dd), 7.02 (d), 7.04-7.13 (m), 7.24-7.28 (m, 2H), 7.56 (d), 7.93 (dd), 8.12 (br s, NH) | 55.9, 106.4, 111.5, 113.4, 119.9, 120.3, 121.1, 124.1, 124.8, 126.2, 130.3, 139.7, 146.2 | mdpi.com |

| 2-Acetyl-8-methyl-1-hydroxycarbazole | Not Specified | 2.59 (s, C₈-CH₃), 2.73 (s, C₁-COCH₃), 7.10-8.08 (m, 5H, Ar-H), 8.58 (br s, NH), 13.17 (br s, OH) | Not Specified | niscpr.res.in |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. For instance, the molecular formula of 1-hydroxycarbazole, C₁₂H₉NO, was confirmed by elemental analysis which is complemented by mass spectrometry. mdpi.com

Electron Ionization (EI) is a common ionization technique used in MS. In the EI-MS spectrum of this compound, a prominent molecular ion peak (M⁺) is observed at an m/z value corresponding to its molecular weight (183.21 g/mol ). scispace.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. For carbazole and its derivatives, characteristic fragmentation pathways often involve the loss of small neutral molecules such as CO, HCN, and H. For example, the mass spectrum of 3-acetyl-2,10-dimethyl-4-oxopyrano[2,3-a]carbazole showed an intense molecular ion peak at m/z 263, which was also the base peak. niscpr.res.in

In a study of 2-benzoyl-9-methyl-10H-furo[2,3-a]carbazole, a derivative of hydroxycarbazole, the EI-MS spectrum showed a molecular ion peak at m/z 325 (62%) and other significant fragments at m/z 324 (100%), 311 (34%), 296 (56%), and 270 (28%). cas.cz These fragments can be rationalized by the loss of specific groups from the parent molecule, aiding in its structural confirmation.

Table 2: Mass Spectrometry Data for Selected Carbazole Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| This compound | EI | 183 | 154, 184 | nih.gov |

| 3-Acetyl-2,10-dimethyl-4-oxopyrano[2,3-a]carbazole | EI | 263 (M⁺, base peak) | Not Specified | niscpr.res.in |

| 2-Benzoyl-9-methyl-10H-furo[2,3-a]carbazole | EI | 325 (M⁺, 62%) | 324 (100%), 311 (34%), 296 (56%), 270 (28%) | cas.cz |

| 2-Benzoyl-10H-furo[2,3-a]carbazole | EI | 345 (M⁺, 62%) | 347 (M+2, 28%), 316 (50%), 309 (27%) | cas.cz |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

The most prominent features in the IR spectrum of hydroxycarbazoles are the absorption bands for the N-H and O-H stretching vibrations. For 1-hydroxycarbazole, these appear as strong bands at 3432.1 cm⁻¹ and 3221.6 cm⁻¹, respectively. mdpi.com The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, for example at 3048.8 cm⁻¹ for 1-hydroxycarbazole. mdpi.com The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1600-1450 cm⁻¹ region. For instance, 1-hydroxycarbazole shows bands at 1581.9 cm⁻¹ and 1503.9 cm⁻¹. mdpi.com The C-O stretching vibration of the hydroxyl group is usually found in the 1260-1000 cm⁻¹ range, with 1-hydroxycarbazole showing a band at 1253.5 cm⁻¹. mdpi.com

In derivatives, the presence of additional functional groups gives rise to new characteristic absorption bands. For example, a 2-acetyl-8-methyl-1-hydroxycarbazole derivative displays strong absorption bands at 3300 cm⁻¹ (N-H), 1675 cm⁻¹ (acetyl C=O), and 1647 cm⁻¹ (α,β-unsaturated C=O). niscpr.res.in

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Hydroxycarbazole Derivatives

| Compound | N-H Stretch | O-H Stretch | C=O Stretch | Aromatic C=C Stretch | C-O Stretch | Reference |

|---|---|---|---|---|---|---|

| 1-Hydroxycarbazole | 3221.6 | 3432.1 | - | 1581.9, 1503.9 | 1253.5 | mdpi.com |

| 2-Methoxycarbazole | 3418.0 | - | - | 1579.4, 1455.8 | 1258.2, 1097.9 | mdpi.com |

| 2-Acetyl-8-methyl-1-hydroxycarbazole | 3300 | Present | 1675, 1647 | Not Specified | Not Specified | niscpr.res.in |

| 2-Acetyl-8-methyl-1-hydroxycarbazole | 3270 | Present | 1620 | Not Specified | Not Specified | niscpr.res.in |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by multiple absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic carbazole ring system. The position and intensity of these absorption bands are sensitive to the solvent polarity and the presence of substituents on the carbazole core.

The electronic absorption spectra of this compound have been studied in various environments, including concentrated aqueous potassium hydroxide (B78521) solutions. chemicalbook.comsigmaaldrich.comscientificlabs.comsigmaaldrich.cnchemdad.com The specific wavelengths of maximum absorption (λ_max) are key parameters obtained from these studies. For instance, a polymer film derived from a carbazole derivative, 2,4,6-tris((9H-carbazol-2-yl)oxy)-1,3,5-triazine (CTR), exhibited maximum absorption at 650 nm in its bipolaronic state. researchgate.net

The introduction of substituents can cause a shift in the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. This is due to the electronic effects of the substituents on the energy levels of the molecular orbitals involved in the electronic transitions.

Table 4: UV-Vis Absorption Data for a Carbazole Derivative

| Compound | Solvent/State | λ_max (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|---|

| Poly(2,4,6-tris((9H-carbazol-2-yl)oxy)-1,3,5-triazine) (P(CTR)) | Bipolaronic state film | 650 | Not Specified | researchgate.net |

Fluorescence Spectroscopy and Excited-State Phenomena

This compound and many of its derivatives are fluorescent compounds, meaning they emit light after being excited by UV radiation. Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure of the excited state and the processes that occur after photoexcitation.

The fluorescence emission spectra of this compound have been investigated, and like its absorption, are influenced by the solvent environment. chemicalbook.comsigmaaldrich.comscientificlabs.comsigmaaldrich.cnchemdad.com The fluorescence emission maximum for this compound is in agreement with previously described literature. mdpi.com In the excited state, carbazole can become more acidic, with a pKa* value of 10.98. mdpi.com This property can lead to excited-state proton transfer (ESPT) to basic anions in aqueous media. mdpi.com

The fluorescence behavior of carbazole derivatives can be modulated by the introduction of different functional groups. For example, 1-hydroxycarbazole has been shown to be a useful fluorescent sensor for anions like fluoride (B91410) and chloride. mdpi.com The interaction with these anions leads to an increase in the fluorescence emission intensity. mdpi.com This phenomenon is attributed to the formation of hydrogen bonds between the anion and the hydrogen atoms on the pyrrolic nitrogen and the hydroxyl group. mdpi.com

Table 5: Fluorescence Properties of a Related Carbazole Derivative

| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Key Observation | Reference |

|---|---|---|---|---|---|

| 1-Hydroxycarbazole | Acetone | Not Specified | Not Specified | Fluorescence intensity increases with the addition of F⁻ and Cl⁻ anions. | mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For this compound and its derivatives, HPLC is crucial for assessing purity and for separating isomers.

Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the analysis of carbazole derivatives. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The purity of compounds like 4-hydroxycarbazole (B19958) has been determined to be greater than 98.0% using HPLC. labscoop.comlgcstandards.com A stability-indicating RP-HPLC method has been developed for the simultaneous determination of carvedilol (B1668590) and its potential impurity, 4-hydroxycarbazole. researchgate.net

Chiral HPLC is employed for the separation of enantiomers of chiral carbazole derivatives. In a study on dimeric carbazole alkaloids, chiral HPLC with a Chiralpak AD-H column was used to separate the optically pure isomers. mdpi.comsemanticscholar.orgnih.gov The mobile phase composition, such as n-hexane-isopropanol mixtures, is optimized to achieve effective separation. mdpi.com

Table 6: HPLC Analysis of Carbazole Derivatives

| Compound | HPLC Mode | Column | Mobile Phase | Purpose of Analysis | Reference |

|---|---|---|---|---|---|

| 4-Hydroxycarbazole | HPLC | Not Specified | Not Specified | Purity analysis (>98.0%) | labscoop.comlgcstandards.com |

| 4-Hydroxycarbazole | RP-HPLC | Not Specified | Not Specified | Simultaneous determination with carvedilol | researchgate.net |

| Dimeric Carbazole Racemates | Chiral NP-HPLC | Chiralpak AD-H | n-hexane-isopropanol | Separation of enantiomers | mdpi.com |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral molecules.

While the crystal structure of this compound itself is not widely reported in the provided search results, the structures of several of its derivatives have been determined by single-crystal X-ray analysis. For instance, the structure of a tetrameric byproduct formed during the vanadium-catalyzed oxidative coupling of 2-hydroxycarbazoles was confirmed by single-crystal X-ray measurements. acs.org This analysis was crucial in understanding the reaction mechanism and the regioselectivity of the coupling reaction. acs.org

In another study, the crystal structures of carbazole derivatives 5ad and 5ai were determined and their deposition numbers in the Cambridge Structural Database are 2213553 and 2213554, respectively. mdpi.com This crystallographic data provides definitive proof of the molecular structure and conformation in the solid state.

Table 7: X-ray Crystallography Data for Carbazole Derivatives

| Compound | Key Finding | CCDC Deposition Number | Reference |

|---|---|---|---|

| Tetramer of this compound derivative | Confirmed the structure of the tetrameric byproduct. | Not Specified | acs.org |

| Carbazole derivative 5ad | Crystal structure determined. | 2213553 | mdpi.com |

| Carbazole derivative 5ai | Crystal structure determined. | 2213554 | mdpi.com |

Computational Chemistry and Theoretical Studies of 2 Hydroxycarbazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of 2-hydroxycarbazole. aspbs.comnih.gov These calculations provide a foundational understanding of the molecule's stability, reactivity, and potential interaction sites. Methods like DFT, with functionals such as B3LYP, offer a balance between computational cost and accuracy for molecules of this size. ccu.edu.twq-chem.com

In a notable study investigating the potential of carbazole (B46965) derivatives as corrosion inhibitors, quantum chemical calculations were performed for this compound. acs.orgresearchgate.net These calculations determined key parameters that govern its reactivity. The optimized molecular structure and various electronic properties are typically calculated to predict how the molecule will behave in different chemical environments. researchgate.net Such studies often involve geometry optimization to find the most stable conformation of the molecule before calculating further properties. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.orgossila.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. libretexts.orgossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. numberanalytics.com

For this compound, the distribution of HOMO and LUMO provides insight into its reactive sites. The HOMO is often localized on the electron-rich parts of the molecule, such as the carbazole ring system and the hydroxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO distribution highlights the regions susceptible to nucleophilic attack. In the context of its use as a corrosion inhibitor, a high EHOMO value for this compound suggests a strong tendency to donate electrons to the vacant d-orbitals of a metal surface, while a low ELUMO value indicates its ability to accept electrons from the metal, forming a feedback bond and leading to strong adsorption on the surface. mdpi.comscirp.org

Below is a table with representative quantum chemical parameters calculated for this compound using DFT, as reported in studies of corrosion inhibitors.

| Parameter | Description | Typical Calculated Value (eV) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.33 | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.89 | researchgate.net |

| ΔE (Gap) | ELUMO - EHOMO | 4.44 | researchgate.net |

Note: These values are illustrative and can vary depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution across a molecule. ajchem-a.comresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. ajchem-a.comyoutube.com Typically, red colors signify regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. ajchem-a.comacademie-sciences.fr Green and yellow areas represent neutral or weakly charged regions. academie-sciences.fr

For this compound, an MESP map would reveal the most negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrole (B145914) ring, highlighting them as primary sites for hydrogen bonding and interaction with electrophiles. q-chem.comresearchgate.net The hydrogen atom of the hydroxyl group and the N-H group would show positive potential, marking them as hydrogen bond donor sites. ajchem-a.com This visual information is invaluable for predicting how this compound will interact with other molecules, including solvents, receptors, or surfaces. mdpi.com For instance, in corrosion inhibition, the electron-rich areas shown on the MESP map are the likely centers of adsorption onto a positively charged metal surface. researchgate.net

Molecular Dynamic Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion, MD simulations can model the dynamic behavior of molecular systems, providing detailed insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces. academie-sciences.frrsc.orgmdpi.com

MD simulations have been employed to study the interaction between this compound and surfaces, particularly in the context of its application as a corrosion inhibitor. acs.orgresearchgate.net In these simulations, a model system is constructed consisting of this compound molecules and a representative surface, such as an Fe(110) crystal plane for mild steel, often in a simulated aqueous environment. researchgate.netresearchgate.net The simulation tracks the trajectories of all atoms, revealing how the inhibitor molecules approach and adsorb onto the surface. researchgate.net Analysis of these simulations can determine the preferred orientation of the adsorbed molecules and the strength of the interaction, often quantified by the binding energy. researchgate.net For this compound, MD simulations can show that the molecule tends to adsorb in a planar fashion, maximizing the contact between its aromatic system and the metal surface. researchgate.net Furthermore, the simulations can quantify the formation and lifetime of hydrogen bonds between the hydroxyl and N-H groups of the molecule and the surface or surrounding water molecules. mdpi.comrsc.org

Theoretical Modeling of Spectroscopic Properties

Computational methods are widely used to model and predict the spectroscopic properties of molecules, which aids in the interpretation of experimental spectra. ethz.chdiva-portal.org For this compound, theoretical calculations can provide vibrational (FT-IR and Raman) and electronic (UV-Visible) spectra. researchgate.netresearchgate.net DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in accurately predicting the vibrational frequencies of carbazole derivatives. researchgate.net

The process involves first optimizing the molecule's geometry to its lowest energy state. Then, the harmonic vibrational frequencies are calculated. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net A detailed comparison between the calculated and experimental vibrational modes allows for a precise assignment of the spectral bands to specific molecular motions, such as N-H stretching, O-H bending, or C-C aromatic ring vibrations. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Visible spectrum. researchgate.net These calculations help to understand the nature of the electronic excitations, for instance, whether they are π→π* or n→π* transitions within the carbazole system. researchgate.netresearchgate.net

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out potential energy surfaces, identify transition states, and calculate reaction barriers. mdpi.comucsb.edumdpi.com This provides a level of detail that is often difficult to obtain through experimental means alone.

A prime example involving this compound is the study of its vanadium-catalyzed regioselective oxidative coupling. acs.org In this reaction, this compound monomers are coupled to form dimers and even tetramers. acs.orgossila.com Computational methods, specifically DFT calculations (e.g., at the B3LYP/6-31G* level), were used to investigate the energetics of this process. acs.org For instance, calculations were performed on a tetramer formed during the reaction to understand its stability and the rotational barriers of its biaryl bonds. The calculations revealed a relatively low energy barrier for rotation around one of the newly formed biaryl axes, which was consistent with experimental observations of isomerization. acs.org Such computational studies can also shed light on the role of the catalyst and the reasons for the observed regioselectivity, for example, by modeling the interaction of the this compound substrate with the vanadium catalyst. acs.org Another study on the gold-catalyzed synthesis of 2-hydroxybenzocarbazoles also utilized computational analysis to propose a plausible reaction mechanism, demonstrating the broad applicability of these methods. researchgate.net

Biological and Biomedical Research Applications of 2 Hydroxycarbazole

Therapeutic Potential and Drug Discovery

The primary role of 2-Hydroxycarbazole in therapeutic and drug discovery contexts, as identified in the literature, is as a crucial chemical intermediate.

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. google.com Its chemical structure allows for further functionalization, making it a key starting material for various synthetic pathways. sigmaaldrich.com

A significant application of this compound is in the preparation of tricyclic alkylhydroxamates. google.com These compounds are of interest in medicinal chemistry due to their potential activity as histone deacetylase (HDAC) inhibitors. google.com HDAC inhibitors are a class of compounds being investigated for their therapeutic potential in oncology. google.com The synthesis of these complex molecules involves subjecting this compound to a series of chemical reactions to build the final therapeutically active compound. google.com

Beyond this specific example, the adaptable structure of this compound makes it a versatile intermediate for the synthesis of a range of other complex organic molecules, although specific examples of other therapeutically useful compounds derived from it are not detailed in the provided search results. sigmaaldrich.comscientificlabs.com

Tricyclic Alkylhydroxamates as Histone Deacetylase Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in the pathogenesis of cancer and other diseases. Consequently, HDAC inhibitors have emerged as a significant area of anticancer drug development. While hydroxamic acids are a known class of HDAC inhibitors, specific research detailing the development of tricyclic alkylhydroxamates derived directly from this compound as histone deacetylase inhibitors is not extensively documented in the currently available scientific literature. The broader class of carbazole (B46965) derivatives has been investigated for various anticancer mechanisms, but the specific synthesis and evaluation of tricyclic alkylhydroxamates from a this compound precursor remains a specialized area of research.

Anticancer Activity Research

Carbazole derivatives are a well-established class of compounds with significant anticancer activity, and this compound serves as a key building block in the synthesis of novel cytotoxic agents. researchgate.netnih.gov The anticancer potential of carbazoles is attributed to various mechanisms, including the targeting of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, which is essential for cell proliferation, differentiation, and apoptosis. researchgate.net

Research has shown that both carbazole and its metabolic by-product, this compound, can downregulate STAT3-mediated transcription. researchgate.net Furthermore, various synthetic derivatives of carbazole have demonstrated potent cytotoxic effects against a range of cancer cell lines. For instance, a series of carbazole arylhydrazone derivatives were synthesized and evaluated for their cytotoxic potential, with some compounds showing significant inhibitory effects on human melanoma (A875) and human gastric cancer (7901) cell lines. nih.gov Notably, certain carbazole acylhydrazone compounds have displayed high inhibitory activity on cancer cells with minimal impact on normal cells, suggesting a degree of selectivity. bohrium.comnih.gov

One study highlighted a carbazole derivative, compound 14a , which incorporates a 2-hydroxy-3-methoxybenzylidene group, as having a noteworthy inhibitory effect on cancer cells while exhibiting low toxicity towards normal cells. nih.gov Another study investigated 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives and found that some of these compounds exhibited excellent in vitro anticancer activity against the human glioma U87MG cell line. researchgate.net

| Compound | Cancer Cell Line | Activity/Observation | Source |

|---|---|---|---|

| Compound 14a (with 2-hydroxy-3-methoxybenzylidene group) | 7901 (Human gastric cancer), A875 (Human melanoma) | High in vitro inhibition rate (>70%) with low toxicity to normal MARC-145 cells. | nih.gov |

| Compound 7b, 11a, 11b, 14b | 7901 (Human gastric cancer), A875 (Human melanoma) | High in vitro inhibition rates (>70%). | nih.gov |

| Carbazole acylhydrazone compounds 7g and 7p | A875 (Human melanoma), HepG2 (Human liver cancer) | Displayed high inhibitory activity on cancer cells, but almost no activity on normal MARC-145 cells. Induced apoptosis in A875 cells. | bohrium.comnih.gov |

| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative (Compound 15) | U87MG (Human glioma) | IC50 value of 18.50 µM, comparable to the standard drug Carmustine (IC50 = 18.24 µM). | researchgate.net |

Anti-Alzheimer's Disease Research

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, and there is growing interest in developing multi-target-directed ligands to combat its complex pathology. researchgate.netmdpi.com Carbazole derivatives have emerged as promising scaffolds for the design of such agents due to their diverse biological activities, including neuroprotective effects. researchgate.netnih.gov

Research has focused on the synthesis of carbazole-based compounds that can act as cholinesterase inhibitors, which is a key strategy in the symptomatic treatment of AD. nih.govepa.gov For instance, a series of carbazole-based semicarbazide (B1199961) and hydrazide derivatives were designed and evaluated for their ability to inhibit cholinesterases. nih.gov Beyond cholinesterase inhibition, the neuroprotective potential of carbazole derivatives is also under investigation. Studies have explored their ability to protect against oxidative stress-induced cell death, a significant factor in neurodegeneration. nih.govmdpi.com

In one study, various carbazole derivatives were examined for their effects on neurite outgrowth and their ability to protect Neuro2a cells from hydrogen peroxide-induced cytotoxicity. nih.govmdpi.com Among the tested compounds, this compound was included in the screening. The findings suggest that certain carbazole structures could be beneficial for treating neurological disorders by possessing both antioxidant and neurogenetic abilities. nih.gov The development of multifunctional agents from carbazole scaffolds that can also chelate biometals and inhibit Aβ protein aggregation is an active area of research. researchgate.netnih.gov

Antimalarial and Anti-HIV Activity

The carbazole framework is also being explored for its potential in developing new antimicrobial agents, including those with antimalarial and anti-HIV properties. connectjournals.com

In the realm of anti-HIV research, a notable study by Hirata et al. in 1999 reported the synthesis of a series of N-alkyl-pyrido[4,3-c]carbazoles starting from 2-hydroxy-9H-carbazole-3-carbaldehyde, a natural product constituent. nih.gov Several of these compounds demonstrated significant inhibition of HIV replication in H9 lymphocytes. One derivative, 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole, was particularly potent, exhibiting an EC50 value of 0.0054 µg/mL and a high therapeutic index of 503, making it more active than the reference drug Zidovudine (AZT). nih.gov More recent studies have continued to explore chloro-1,4-dimethyl-9H-carbazole derivatives, with some compounds showing moderate antiviral activity. nih.govnih.gov

Regarding antimalarial activity, several studies have reported that carbazole derivatives possess promising potential. connectjournals.com Research into novel carbazole-tethered pyrazolines and chromones has shown that some of these compounds exhibit good antimalarial potency. connectjournals.com The structure-activity relationship studies suggest that the presence of electron-withdrawing groups, such as chloro and bromo, on the carbazole scaffold can enhance the antimalarial and antimicrobial activity. connectjournals.com

| Compound Class/Derivative | Target | Key Findings | Source |

|---|---|---|---|

| 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole | HIV | EC50 = 0.0054 µg/mL; Therapeutic Index = 503. More active than Zidovudine (AZT). | nih.gov |

| Chloro-1,4-dimethyl-9H-carbazoles | HIV | A nitro-derivative showed the most interesting profile for further development. | nih.gov |

| Carbazole-tethered pyrazolines and chromones | Malaria | Compounds with chloro and bromo substitutions showed good antimalarial potency. | connectjournals.com |

Anti-inflammatory Properties

Carbazole and its derivatives have been reported to possess anti-inflammatory properties. researchgate.netmdpi.com The mechanism of action for some carbazole compounds involves the inhibition of key signaling pathways associated with inflammation. For example, the synthetic carbazole compound LCY-2-CHO has been shown to downregulate the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in macrophages. nih.gov This inhibition is achieved by interfering with the p38 mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) signaling pathways. nih.gov

Other research on dinitro-tetrahydrocarbazole linked pyrazolines has demonstrated excellent membrane-stabilizing effects on human red blood cells, which is an indicator of anti-inflammatory activity. arabjchem.org Molecular docking studies have suggested that these compounds may interact with therapeutic targets of inflammation such as p38α MAPK, COX-2, and 5-lipoxygenase (5-LOX). arabjchem.org The anti-inflammatory effects of carbazoles are also linked to a reduction in pro-inflammatory cytokines like TNF-α and various interleukins. researchgate.netmdpi.com

Biosensor Development using Hydroxycarbazole Derivatives

Hydroxycarbazole derivatives, including this compound, are valuable in the development of fluorescent chemosensors due to their intrinsic fluorescence, chemical stability, and the relative ease with which they can be functionalized. mdpi.comnih.govbohrium.com These sensors are designed to detect various analytes, such as anions, which are relevant in environmental and biological monitoring.

One area of application is in the development of fluorescent sensors for halide anions, which are related to neurodegeneration. mdpi.comnih.govecsense.com These sensors operate on the principle of molecular recognition, where the analyte interacts with the sensor molecule, leading to a change in the fluorescence signal. mdpi.com In the case of hydroxycarbazole-based sensors, the interaction often involves the formation of hydrogen bonds between the analyte and the NH group of the carbazole and the phenolic OH group. mdpi.comnih.gov